(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with a complex structure, characterized by the presence of a cyclohexane ring substituted with a 3-methylbenzyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction, where a benzyl group is introduced to the cyclohexane ring.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride**: Another compound with a similar cyclohexane structure but different substituents.
N-Benzylcyclohexane-1,4-diamine: Lacks the methyl group and has different chemical properties.
Uniqueness
(1R*,4R*)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-N-[(3-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14;;/h2-4,9,13-14,16H,5-8,10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQLDREMSGRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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